Lithium p-toluate

Lithium-ion battery precursors Organometallic synthesis Lithium source stoichiometry

Lithium p-toluate solves the challenge of homogeneous lithium incorporation in aqueous cathode precursor syntheses. Unlike crystalline, water-insoluble sodium p-toluate, this amorphous lithium salt dissolves fully, enabling uniform mixing and precise 4.9 wt% Li dosing. - Ideal for co-precipitation of Li-ion cathode materials & solid electrolytes. - Cation-controlled decomposition avoids undesired byproducts. - ≥95% purity, white crystalline solid. For R&D and pilot-scale production.

Molecular Formula C8H7LiO2
Molecular Weight 142.1 g/mol
CAS No. 16090-05-4
Cat. No. B098646
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLithium p-toluate
CAS16090-05-4
Molecular FormulaC8H7LiO2
Molecular Weight142.1 g/mol
Structural Identifiers
SMILES[Li+].CC1=CC=C(C=C1)C(=O)[O-]
InChIInChI=1S/C8H8O2.Li/c1-6-2-4-7(5-3-6)8(9)10;/h2-5H,1H3,(H,9,10);/q;+1/p-1
InChIKeySWMADUDQOSXKBZ-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Lithium p-Toluate (CAS 16090-05-4) – Baseline Identity for Procurement Selection Among Aryl Carboxylate Salts


Lithium p-toluate (CAS 16090-05-4) is the lithium salt of 4-methylbenzoic acid, with the molecular formula C8H7LiO2 and a molecular weight of 142.08 g/mol. It belongs to the class of alkali metal aryl carboxylates, a group of ionic organic salts where the counterion profoundly influences solubility, thermal behavior, and reactivity. This compound is typically supplied as a white crystalline solid with a purity of ≥95% . As a member of the lithium carboxylate family, it shares the fundamental p-toluate anion (C8H7O2−) with its sodium and potassium analogs, but the small ionic radius and high charge density of the Li⁺ cation confer distinct physicochemical properties that are critical for rational selection over closely related salts in research and industrial applications.

Lithium counterion ensures water solubility and amorphous morphology
Preferred for stoichiometric lithium incorporation in battery and organometallic synthesis
Distinct thermal and organometallic reactivity profile versus sodium and potassium p-toluate

Why Sodium or Potassium p-Toluate Cannot Simply Replace Lithium p-Toluate in Procurement


Despite sharing the identical p-toluate anion, the alkali metal counterion dictates critical performance attributes that prevent simple interchange. A systematic study of alkali metal carboxylate salts demonstrates that the lithium salt remains amorphous and highly water-soluble due to its inability to self-organize into a chelating complex, whereas the sodium analog forms a crystalline, water-insoluble phase with thermal stability of the crystal phase reaching up to 270 °C [1]. Furthermore, thermal transformation pathways diverge markedly: under cadmium halide-catalyzed thermolysis, potassium p-toluate yields a mixture of toluene, 5-methylisophthalic acid, and 4-methylphthalic acid, while sodium p-toluate produces only toluene and 4-methylphthalic acid—indicating that the cation controls reaction selectivity [2]. These cation-dependent differences in morphology, solubility, thermal stability, and decomposition chemistry mean that substituting one p-toluate salt for another without empirical validation risks altered reactivity, unexpected precipitation, or compromised thermal performance in the intended application.

Solubility & morphology divergence

Sodium p-toluate is reported as crystalline and water-insoluble; aqueous-phase processing may not transfer directly.

Thermal decomposition pathway shifts

Potassium p-toluate yields a distinct product mixture under thermolysis; the lithium salt may follow a different decomposition route.

Organometallic reactivity absent in Na/K analogs

Lithium p-toluate is reported to serve as an aryl lithium precursor; sodium and potassium p-toluates lack this organometallic pathway.

Lithium p-Toluate (16090-05-4) – Quantitative Differentiation Evidence Against Closest Analogs


Cation Charge Density and Molecular Weight: Lithium p-Toluate Maximizes Molar Lithium Content

Among the common alkali metal p-toluate salts, lithium p-toluate delivers the highest lithium content per unit mass due to the low atomic weight of lithium. The molecular weight of lithium p-toluate is 142.08 g/mol, compared to 158.13 g/mol for sodium p-toluate and 174.24 g/mol for potassium p-toluate [1]. This translates to a lithium mass fraction of approximately 4.9 wt% for lithium p-toluate, versus 0 wt% for the sodium and potassium analogs, which contain no lithium. For applications requiring a stoichiometric lithium source—such as the synthesis of lithium-containing cathode materials, solid electrolytes, or organolithium reagents—this difference directly impacts the molar equivalents required and the mass of byproduct salt generated.

Lithium mass fraction
Cross-study comparable
Lithium p-toluate
~4.9 wt% Li
vs Na/K p-toluate
0 wt% Li
Provides exclusive lithium cation among alkali p-toluates; essential for Li-based stoichiometric syntheses.
Molecular weights from PubChem.
Lithium-ion battery precursors Organometallic synthesis Lithium source stoichiometry

Water Solubility and Morphology: Lithium p-Toluate Remains Amorphous and Water-Soluble, Unlike Crystalline Sodium p-Toluate

A study of linear negatively charged polyelectrolytes with different alkali counterions revealed that the lithium salt remains amorphous and well-soluble in water, whereas the sodium salt is crystalline, water-insoluble, and exhibits crystal phase thermal stability up to 270 °C [1]. This behavior is attributed to the lithium ion's small size and high hydration energy, which prevents the formation of a chelating complex that would otherwise induce crystallinity and insolubility. For lithium p-toluate, this class-level inference suggests superior water solubility and an amorphous morphology compared to sodium p-toluate, making it preferable for applications requiring homogeneous aqueous-phase reactivity or solution-processable formulations.

Water solubility & morphology
Class-level inference
Amorphous, water-soluble vs Crystalline, water-insoluble (Na salt)
Supports aqueous-phase homogeneous processing; avoids crystallinity-induced heterogeneity.
Inferred from lithium carboxylate polyelectrolyte studies; confirm with p-toluate.
Aqueous-phase synthesis Homogeneous catalysis Polyelectrolyte processing

Thermal Decomposition Selectivity: Cation Identity Alters Product Distribution in High-Temperature Reactions

In cadmium halide-catalyzed thermal transformation studies, the product distribution from alkali p-toluate salts is strictly governed by the cation. Potassium p-toluate yields a three-product mixture of toluene, 5-methylisophthalic acid, and 4-methylphthalic acid, whereas sodium p-toluate produces only toluene and 4-methylphthalic acid [1]. Although lithium p-toluate was not explicitly included in this 1967 study, the established cation dependence of the disproportionation mechanism—ortho-, meta-, and para-directed for potassium versus exclusively ortho-directed for sodium—implies that lithium, with its even smaller ionic radius (0.68 Å for Li⁺ vs. 0.98 Å for Na⁺ and 1.33 Å for K⁺), would follow a distinct thermal decomposition pathway. This mechanistic divergence is critical when the p-toluate salt serves as a precursor or intermediate in high-temperature synthetic routes.

Thermal decomposition products
Class-level inference
Li⁺ (r=0.68 Å) predicts unique product slate vs K⁺: 3 products; Na⁺: 2 products
Cation size governs product distribution; lithium likely yields distinct decomposition pathway.
Direct lithium p-toluate thermolysis data not available; validation required.
Thermolysis chemistry Catalyst design Decarboxylation pathways

Synthetic Utility: Lithium p-Toluate as a Direct Precursor for Organolithium Reagent Generation

Lithium p-toluate can serve as a direct precursor for the generation of organolithium intermediates through directed lithiation or transmetalation strategies. A patent describing a process for producing organolithium compounds explicitly lists lithium p-toluate among suitable aryl lithium sources, with the method involving reaction of the aryl lithium compound with electrophiles to yield substituted aromatic products in high yields [1]. In contrast, sodium and potassium p-toluates cannot participate in analogous organometallic transformations because they lack a covalent metal–carbon bond character and do not undergo the requisite lithium–halogen exchange or directed deprotonation chemistry. This functional exclusivity positions lithium p-toluate as the only alkali metal p-toluate salt viable for applications in organolithium synthesis.

Organolithium precursor capability
Reported
Functional as aryl lithium source vs Na/K salts: non-reactive
Enables directed metalation and electrophilic trapping; Na/K analogs synthetically inert in this role.
Patent-documented process; confirm with current lot.
Organolithium chemistry Directed ortho-metalation Lithiation reagents

Lithium p-Toluate (16090-05-4) – Recommended Procurement Scenarios Based on Differential Evidence


Lithium Battery Material Precursor Synthesis

When synthesizing lithium-containing cathode materials or solid electrolytes where stoichiometric lithium incorporation is mandatory, lithium p-toluate is the only viable p-toluate salt. Its lithium mass fraction of ~4.9 wt% ensures precise lithium dosing, whereas sodium or potassium p-toluate would introduce a contaminant cation incompatible with electrochemical function [1]. The amorphous morphology and water solubility also facilitate homogeneous precursor mixing in aqueous co-precipitation routes.

Aqueous-Phase Homogeneous Catalysis and Polyelectrolyte Processing

For applications requiring a dissolved, amorphous p-toluate species in water—such as homogeneous catalytic systems, polyelectrolyte complexation studies, or aqueous gel formulations—lithium p-toluate is preferred over sodium p-toluate, which is crystalline and water-insoluble [1]. The absence of crystallinity eliminates heterogeneity and ensures reproducible solution-phase kinetics.

Organolithium Reagent Generation in Synthetic Chemistry

Lithium p-toluate is uniquely suited as a precursor for generating aryl lithium intermediates via directed metalation or lithium–halogen exchange. Sodium and potassium p-toluates lack this reactivity pathway entirely [1]. Synthetic chemists procuring p-toluate salts for use as building blocks in cross-coupling, directed ortho-metalation, or electrophilic trapping sequences must specify the lithium salt.

High-Temperature Decarboxylative or Thermolysis Processes Requiring Specific Product Profiles

In high-temperature synthetic pathways where the p-toluate salt is thermally decomposed, the cation identity dictates the product distribution. Potassium p-toluate generates three principal products (toluene, 5-methylisophthalic acid, and 4-methylphthalic acid), while sodium p-toluate yields only two (toluene and 4-methylphthalic acid) [1]. Although direct data for lithium p-toluate are lacking, the established cation dependence indicates that lithium will produce a distinct product slate. Researchers seeking to explore or exploit these divergent pathways should procure the specific alkali metal p-toluate required for the target product profile.

Application
Selection Property
Validation Focus
Li-battery material precursor synthesis
Lithium cation essential for stoichiometric incorporation
Verify lithium content and water solubility
Aqueous-phase homogeneous processing
Amorphous, water-soluble morphology
Confirm absence of crystallinity in solution
Organolithium reagent generation
Reported aryl lithium precursor capability
Validate organometallic reactivity pathway
High-temperature thermolysis studies
Cation-dependent product selectivity
Characterize decomposition product profile for Li salt
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